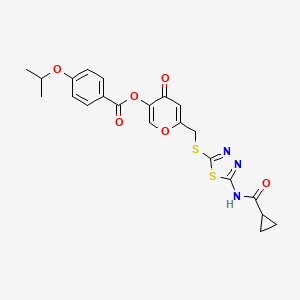
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: 4-isopropoxybenzoic acid or its derivatives.
Conditions: Esterification under acidic conditions.
Industrial Production Methods
The industrial-scale synthesis typically mirrors the laboratory synthetic routes but is optimized for efficiency, cost, and safety. Use of continuous flow reactors, automated control of reaction conditions, and purification techniques like crystallization and chromatography ensure high yield and purity.
準備方法
Reagents: Cyclopropanecarboxylic acid chloride.
Conditions: Carried out under anhydrous conditions using a base like triethylamine to neutralize the formed HCl.
Step 3: Formation of the pyran ring
Reagents: A suitable enone and a 1,3-diketone.
Conditions: Acidic or basic catalysts under reflux.
Step 4: Coupling of the thiadiazole and pyran fragments
Reagents: Use of a linking agent such as thioether.
Conditions: Mild heating in the presence of a base.
化学反応の分析
Types of Reactions
The compound can undergo various reactions due to the diverse functional groups present:
Oxidation: The thiadiazole and pyran rings can be subjected to oxidation using agents like potassium permanganate.
Reduction: The ketone group in the pyran ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
Chemistry
The compound serves as a precursor for the synthesis of other complex organic molecules, enabling the exploration of novel reaction mechanisms and pathways.
Biology
In biological research, this compound can act as a probe for studying enzyme-substrate interactions due to its intricate structure and functional group diversity.
Medicine
In medicinal chemistry, the compound's structure is investigated for potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
The compound finds applications in the development of advanced materials with unique properties, such as catalysts or polymers with specific functionalities.
作用機序
The compound exerts its effects through several molecular pathways:
Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity. This mechanism is crucial in medicinal applications where enzyme inhibition is a therapeutic goal.
Receptor Binding: It can interact with cell surface receptors, modulating signal transduction pathways.
Redox Reactions: The thiadiazole and pyran rings can participate in redox reactions, impacting cellular oxidative stress levels.
類似化合物との比較
Compared to other compounds with similar structures, such as 1,3,4-thiadiazole derivatives or pyran derivatives, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate stands out due to the presence of all three moieties in one molecule. This unique combination enhances its reactivity and broadens its range of applications.
Similar Compounds
1,3,4-thiadiazole-2-thiol
4-oxo-4H-pyran-3-carboxylates
Cyclopropanecarboxamides
Isopropoxybenzoates
特性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-12(2)30-15-7-5-14(6-8-15)20(28)31-18-10-29-16(9-17(18)26)11-32-22-25-24-21(33-22)23-19(27)13-3-4-13/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFAADKMWBJWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
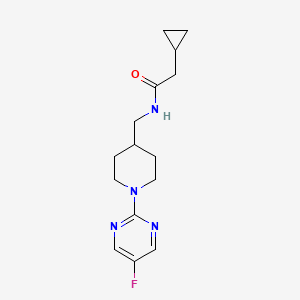
![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2681017.png)
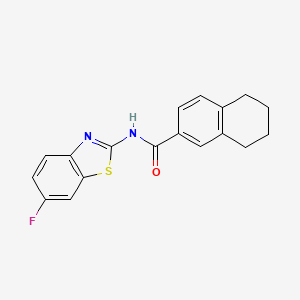
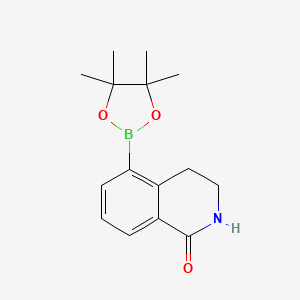
![Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B2681024.png)
![2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2681025.png)

![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2681027.png)
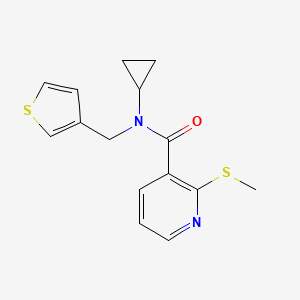
![N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2681029.png)
![6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2681031.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide](/img/structure/B2681032.png)
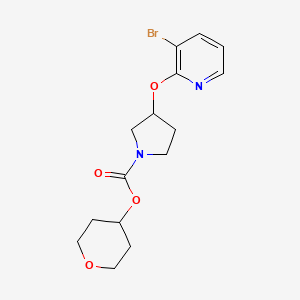
![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide](/img/structure/B2681037.png)
